2,4-Dimethylpentane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2,4-dimethylpentane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |
InChI Key |
JOCRLUOPWMQMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CS(=O)(=O)N |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 2,4 Dimethylpentane 1 Sulfonamide and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dimethylpentane-1-sulfonamide Scaffolds
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For the this compound scaffold, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This primary disconnection identifies two key synthons: a 2,4-dimethylpentane-1-sulfonyl precursor and an amine or ammonia (B1221849) equivalent.
Further disconnection of the 2,4-dimethylpentane-1-sulfonyl precursor often involves breaking the carbon-sulfur (C-S) bond. This leads to a 2,4-dimethylpentyl synthon and a source of sulfur dioxide or a related sulfonylating agent. The 2,4-dimethylpentyl fragment can be derived from corresponding halides or other activated species. This strategic approach allows for a convergent synthesis, where the two main fragments are prepared separately and then combined in the final steps. libretexts.org

Synthesis via Sulfonylation Reactions
The formation of the sulfonamide bond is most commonly achieved through sulfonylation reactions, where a sulfonyl-containing electrophile reacts with a nucleophilic amine.
The reaction of a sulfonyl chloride with an amine is a traditional and widely used method for synthesizing sulfonamides. libretexts.orgrsc.org In the context of this compound, this would involve the reaction of 2,4-dimethylpentane-1-sulfonyl chloride with ammonia or a primary amine. The use of branched amines in this reaction is a critical consideration, as steric hindrance can affect the reaction rate and yield. nih.gov
To enhance the efficiency and environmental sustainability of sulfonamide synthesis, significant research has focused on optimizing reaction conditions. Green chemistry principles have been applied to minimize waste and the use of hazardous substances. sci-hub.se This includes the use of environmentally benign solvents like water, which can facilitate the reaction and simplify product isolation. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields under solvent-free conditions. rsc.org The use of solid supports and catalysts that can be easily recovered and reused further contributes to the greening of these synthetic processes. acs.org
| Parameter | Conventional Method | Green Alternative | Benefit |
| Solvent | Aprotic organic solvents (e.g., Dichloromethane, THF) | Water, Solvent-free (microwave) | Reduced environmental impact, easier workup |
| Base | Organic bases (e.g., Triethylamine (B128534), Pyridine) | Inorganic bases (e.g., Na2CO3, K2CO3) | Lower cost, less toxic byproducts |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, improved energy efficiency |
| Catalyst | Homogeneous catalysts | Heterogeneous catalysts (e.g., nano-Ru/Fe3O4) | Easy catalyst recovery and reuse |
Table 1: Comparison of Conventional and Green Synthesis Approaches for Sulfonamides
A variety of catalysts and reagents have been developed to improve the efficiency of sulfonamide synthesis. For instance, nickel-catalyzed methods have been reported for the cross-coupling of sulfonamides with aryl electrophiles, expanding the scope of accessible sulfonamide structures. princeton.edu Lewis acids, such as calcium triflimide, have been shown to activate sulfonyl fluorides, providing a milder alternative to the more reactive sulfonyl chlorides. organic-chemistry.org Additionally, the use of activating agents like pyrylium (B1242799) salts can facilitate the conversion of primary sulfonamides into sulfonyl chlorides in situ, enabling further functionalization. researchgate.net
Beyond sulfonyl chlorides, other sulfur-containing precursors can be utilized for sulfonamide synthesis. Sulfinic acids and their salts are versatile intermediates that can be converted to sulfonamides through oxidative amination. acs.org The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), allows for the in-situ generation of sulfinates from organometallic reagents or aryl halides. organic-chemistry.org Sulfonates can also serve as precursors, reacting with amines under specific conditions to yield sulfonamides. organic-chemistry.org More recently, methods involving the direct conversion of thiols to sulfonamides have been developed, offering a more atom-economical approach. rsc.org
| Precursor | Reagents/Conditions for Sulfonamide Formation | Advantages |
| Sulfonyl Chlorides | Amines, Base | Readily available, well-established |
| Sulfinic Acids/Salts | Oxidizing agent, Amine | Milder conditions, avoids use of sulfonyl chlorides |
| Sulfonates | Amine, specific conditions | Alternative to sulfonyl chlorides |
| Thiols | Oxidizing agent, Amine/Ammonia source | Atom-economical, direct conversion |
| Sulfonyl Azides | Amines | Can proceed under mild conditions |
Table 2: Alternative Precursors for Sulfonamide Synthesis
Amidation of Sulfonyl Chlorides with Branched Amines
C-H Functionalization Approaches Leading to this compound Frameworks
Direct C-H functionalization represents a powerful and efficient strategy for constructing complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov In the context of sulfonamide synthesis, this approach involves the direct introduction of a sulfonamide group or a precursor onto a C-H bond. While still an emerging area, transition-metal-catalyzed C-H amination reactions using sulfonyl azides as the nitrogen source have shown promise for the synthesis of N-aryl sulfonamides. nih.gov The development of methods for the direct C-H sulfonamidation of aliphatic frameworks like 2,4-dimethylpentane (B89610) would represent a significant advancement in the field. The use of a directing group, which positions the catalyst for selective C-H activation at a specific site, is a key strategy in this area. acs.org
Direct Alkane C-H Amination Strategies for Sulfonamide Formation
The direct conversion of C-H bonds in alkanes to C-N bonds represents a highly atom-economical approach to synthesizing alkylsulfonamides. For a molecule like 2,4-dimethylpentane, this strategy would involve the selective amination of a C-H bond to install the sulfonamide group.
Recent advancements have seen the use of transition metal catalysts to facilitate this transformation. For instance, cobalt-catalyzed C-H amidation has been explored for the synthesis of complex sulfonamide-containing structures. rsc.org These reactions often proceed via a directed C-H activation mechanism, where a directing group guides the catalyst to a specific C-H bond. In the context of synthesizing analogs of this compound, a directing group could be strategically placed on the molecule to favor amination at the desired position.
Palladium catalysis has also been instrumental in developing C-H arylation methods to form biaryl sulfonamides, demonstrating the potential for creating complex sulfonamide architectures from simpler precursors. researchgate.net While this is applied to sp² C-H bonds, the principles of C-H activation are relevant. For the synthesis of this compound itself, a non-directed, regioselective C-H amination of 2,4-dimethylpentane would be the ideal, though challenging, approach. Research in this area is ongoing, with a focus on developing catalysts that can differentiate between the various types of C-H bonds in an alkane.
Table 1: Overview of Direct C-H Amination Strategies for Sulfonamide Synthesis
| Catalytic System | Substrate Type | Key Features | Potential Application for this compound |
| Cobalt(III) with chiral carboxylic acid | Sulfondiimines | Enantioselective C-H amidation/cyclization | Synthesis of chiral sulfonamide analogs. rsc.org |
| Palladium(II) with directing group | Aromatic carboxamides | Directed sp² C-H arylation with iodobenzenesulfonamides | Synthesis of arylated analogs of this compound. researchgate.net |
Oxidative N-Functionalization of Primary Sulfonamides
Once the primary this compound is obtained, its nitrogen atom can be further functionalized. Oxidative N-functionalization provides a direct route to introduce various substituents onto the sulfonamide nitrogen.
A notable method involves the reaction of primary sulfonamides with aliphatic aldehydes. rsc.org This process, often catalyzed by a system like sodium iodide and sodium percarbonate, allows for the formation of α-sulfonamido acetals. rsc.org This strategy is advantageous due to its mild conditions and tolerance of various functional groups, making it suitable for the derivatization of complex molecules. rsc.org For this compound, this would enable the introduction of an acetal-protected α-hydroxyalkyl group on the nitrogen, which can then be further transformed into other functionalities like α-amino alcohols or esters. rsc.org
Table 2: Oxidative N-Functionalization of Primary Sulfonamides
| Reagents | Catalyst System | Product | Significance |
| Aliphatic aldehydes | Sodium iodide / Sodium percarbonate | α-Sulfonamido acetals | Rapid synthesis with good functional group tolerance, enabling further derivatization. rsc.org |
Stereoselective Synthesis of Chiral Analogs of this compound
The 2,4-dimethylpentane backbone contains a stereocenter at the C4 position. The synthesis of chiral analogs, therefore, requires methods that can control the stereochemistry of this center and potentially others introduced into the molecule.
Creating chiral centers within the alkyl portion of sulfonamide analogs with high enantioselectivity is a key challenge. One powerful strategy is the use of chiral catalysts in reactions that form the carbon skeleton. For example, rhodium-catalyzed asymmetric reactions have been successfully employed in the synthesis of chiral compounds. researchgate.netnih.gov
Another approach involves the use of chiral auxiliaries derived from natural products or other readily available chiral sources. These auxiliaries can direct the stereochemical outcome of a reaction and are subsequently removed. For instance, chiral aldehydes have been used as catalysts in cascade reactions to produce optically active pyrroline (B1223166) sulfonamides with high diastereo- and enantioselectivities. researchgate.net While the specific application to an acyclic system like 2,4-dimethylpentane would require adaptation, the underlying principle of using a chiral catalyst or auxiliary to control stereochemistry is broadly applicable.
When a molecule already contains a stereocenter, as in the case of chiral starting materials for the synthesis of this compound analogs, controlling the diastereoselectivity of subsequent reactions is crucial. Diastereoselective sulfa-Michael reactions, for example, have been achieved with a high degree of control by employing chiral auxiliaries. researchgate.net
Cascade reactions mediated by chiral catalysts can also construct multiple stereocenters in a single operation with excellent diastereocontrol. researchgate.net For the synthesis of analogs of this compound that may have additional stereocenters, these methods would be invaluable for producing a single, desired stereoisomer.
Table 3: Stereoselective Synthetic Strategies
| Strategy | Method | Key Feature | Relevance to this compound Analogs |
| Enantioselective | Rhodium-catalyzed asymmetric synthesis | Creation of new stereocenters with high enantiomeric excess. researchgate.netnih.gov | Establishing the stereocenter at C4 or other positions in the alkyl chain. |
| Chiral aldehyde-mediated cascade reactions | Construction of complex chiral heterocycles with high enantioselectivity. researchgate.net | Demonstrates the principle of chiral catalyst-controlled stereoselection. | |
| Diastereoselective | Sulfa-Michael reactions with chiral auxiliaries | High diastereoselectivity in the formation of C-S bonds. researchgate.net | Controlling the stereochemical outcome when adding a sulfonyl group to a chiral precursor. |
| Chiral tertiary amine-catalyzed annulation | Construction of multiple consecutive stereocenters. researchgate.net | Synthesis of complex analogs with multiple stereocenters in a controlled manner. |
Post-Synthetic Modifications and Derivatization Strategies of the this compound Moiety
The sulfonamide group itself is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of analogs from a common intermediate.
One strategy is the deaminative functionalization of primary sulfonamides. orgsyn.org This method allows for the conversion of the -SO₂NH₂ group into a sulfinate, which can then be reacted with various electrophiles to introduce new alkyl or aryl groups. orgsyn.org This opens up a wide range of possibilities for modifying the sulfonamide moiety of this compound.
Another approach involves the activation of the primary sulfonamide with a pyrylium salt, which facilitates its conversion to a sulfonyl chloride under mild conditions. nih.gov This in-situ generated sulfonyl chloride can then react with a variety of nucleophiles, enabling the synthesis of more complex sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov
Furthermore, post-polymerization modification techniques have been demonstrated on polymers containing sulfonamide groups. nih.gov These methods, such as aza-Michael additions, showcase the potential for N-functionalization of the sulfonamide group even in complex molecular architectures. nih.gov
Table 4: Post-Synthetic Modification Strategies for Sulfonamides
| Method | Reagents | Intermediate/Product | Significance |
| Deaminative Functionalization | NHC catalyst, benzaldehyde | Sulfinate | Allows for subsequent reaction with various electrophiles to diversify the sulfonamide. orgsyn.org |
| Pyrylium Salt Activation | Pyry-BF₄, MgCl₂ | Sulfonyl chloride | Enables reaction with a wide range of nucleophiles under mild conditions for late-stage functionalization. nih.gov |
| Aza-Michael Addition | Electron-deficient alkenes, organic superbases | N-functionalized sulfonamides | Demonstrates a method for N-alkylation of the sulfonamide group. nih.gov |
Chemical Reactivity and Transformational Chemistry of 2,4 Dimethylpentane 1 Sulfonamide
Reactions Involving the Sulfonamide Nitrogen Center
The nitrogen atom of the primary sulfonamide in 2,4-dimethylpentane-1-sulfonamide is a key site for synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which renders the N-H protons acidic and the nitrogen atom nucleophilic upon deprotonation.
The deprotonated nitrogen of this compound is expected to readily participate in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing substituents that can modulate the compound's physical and chemical properties.
N-Alkylation: In the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), the sulfonamide nitrogen can be deprotonated to form a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to yield N-alkylated products. The steric bulk of the 2,4-dimethylpentyl group may influence the reaction rate, potentially requiring more forcing conditions compared to less hindered primary sulfonamides.
N-Acylation: The nitrogen center can also be acylated using a variety of acylating agents. Common methods include the use of acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. researchgate.net Another effective method involves the use of N-acylbenzotriazoles, which serve as efficient acyl transfer reagents in the presence of a base like NaH, often leading to high yields of N-acylsulfonamides. semanticscholar.orgresearchgate.net These reactions are generally robust and tolerate a wide range of functional groups on the acylating partner.
Table 1: Illustrative N-Alkylation and N-Acylation Reactions of Primary Sulfonamides This table presents generalized reaction conditions for the N-alkylation and N-acylation of primary sulfonamides, which are expected to be applicable to this compound.
| Transformation | Reagents and Conditions | Product Type |
|---|
Recent advances in synthetic methodology have positioned the sulfonamide group not just as a stable functional moiety but also as a versatile handle for late-stage functionalization through the activation and cleavage of the nitrogen-sulfur (N-S) bond. These strategies allow for the conversion of the sulfonamide into other valuable functional groups.
One prominent strategy involves the conversion of the primary sulfonamide into a sulfonyl radical intermediate. researchgate.netsemanticscholar.org This can be achieved through photocatalytic methods, where the sulfonamide is first condensed with an aldehyde to form an N-sulfonylimine, which then undergoes a light-mediated single-electron transfer process to generate the sulfonyl radical. researchgate.net This radical can then participate in a variety of transformations, including addition to alkenes.
Another approach to activate the N-S bond is through reductive cleavage. Mild and general methods have been developed to reductively cleave the N-S bond of sulfonamides to generate sulfinates and amines. nih.gov These intermediates can then be further functionalized in situ. For primary sulfonamides, conversion to a sulfinate salt can be achieved via the formation of an N-sulfonylimine intermediate, which, under N-heterocyclic carbene (NHC) catalysis, eliminates the sulfinate. nih.gov The resulting sulfinate is a versatile intermediate that can be trapped with various electrophiles.
Table 2: Key Strategies for Late-Stage Functionalization via N-S Bond Activation This table outlines modern synthetic strategies for the functionalization of sulfonamides through N-S bond activation, with expected applicability to this compound.
| Strategy | Key Intermediate | Subsequent Transformation |
|---|---|---|
| Photocatalytic Activation | Sulfonyl Radical | Addition to alkenes, hydrosulfonylation |
| Reductive Cleavage (NHC Catalysis) | Sulfinate Anion | Trapping with electrophiles, conversion to other sulfur-containing functional groups |
| Reductive Cleavage (General) | Sulfinate and Amine | In-situ derivatization of both fragments |
Transformations at the Branched Alkyl Chain of this compound
The 2,4-dimethylpentane (B89610) backbone of the molecule is composed of unactivated C-H bonds, which are generally considered unreactive. However, modern synthetic methods offer pathways for the selective functionalization of such moieties.
The selective functionalization of C(sp³)–H bonds in alkanes is a significant challenge in organic synthesis. For the 2,4-dimethylpentane chain, the presence of primary, secondary, and tertiary C-H bonds presents a regioselectivity challenge. Transition-metal-catalyzed C-H activation offers a potential solution. For instance, rhodium catalysts have shown exceptional performance in the site-selective C-H functionalization of n-alkanes. researchgate.net While direct examples on this compound are not available, it is conceivable that a directing group strategy, potentially involving the sulfonamide oxygen atoms, could guide a metal catalyst to a specific C-H bond for functionalization, such as arylation or amination. The inherent steric and electronic biases of the substrate would also play a crucial role in determining the site of reaction.
Free radical reactions provide a powerful means to functionalize unactivated C-H bonds. The reaction of alkanes with radical species, such as those generated from photolysis or thermolysis of radical initiators, can lead to the abstraction of a hydrogen atom to form an alkyl radical. In the case of the 2,4-dimethylpentane chain, hydrogen abstraction would preferentially occur at the tertiary C-H positions (C2 and C4) due to the greater stability of the resulting tertiary radicals.
Once formed, this alkyl radical can undergo a variety of transformations. For instance, free-radical cyanation of 2,4-dimethylpentane has been reported, leading to the introduction of a nitrile group. acs.org Similarly, radical-mediated halogenation would be expected to show high selectivity for the tertiary positions. These radical intermediates can also be trapped by various radical acceptors, enabling the formation of new C-C, C-O, or C-N bonds.
Cleavage and Rearrangement Reactions of the Sulfonamide Linkage
The sulfonamide linkage, while generally robust, can be cleaved under specific reductive or oxidative conditions. These reactions are valuable for removing the sulfonyl group or for revealing other functionalities.
Reductive cleavage of the N-S bond is a common transformation. As mentioned in section 3.1.2, methods using reducing agents can lead to the formation of sulfinates and the corresponding amine. nih.gov The choice of reducing agent and conditions can be tuned to achieve chemoselective cleavage.
While less common for alkylsulfonamides, rearrangement reactions of the sulfonamide group are known, particularly for arylsulfonamides. For this compound, cleavage reactions are more synthetically relevant than rearrangements. The development of mild and selective methods for sulfonamide cleavage has enhanced the utility of the sulfonamide group as a protecting group for amines or as a precursor to other functional groups in complex molecule synthesis. nih.gov
Desulfonylation Strategies for Amine Liberation
Traditional methods for sulfonamide cleavage often require harsh reaction conditions. For instance, strong acids such as HBr in acetic acid have been used, but these conditions lack functional group tolerance. google.com Reductive cleavage represents a major class of desulfonylation strategies. Methods involving active metals or metal salts, such as sodium or lithium in liquid ammonia (B1221849), sodium amalgam, aluminum amalgam, and samarium(II) iodide, are effective for reducing alkyl sulfones. wikipedia.org However, the strongly basic nature of dissolving metal reductions can be a significant drawback. wikipedia.org An alternative employs magnesium metal with a catalytic amount of mercury(II) chloride in an alcoholic solvent, a method that is compatible with a wider array of functional groups. wikipedia.org
More modern and milder approaches have been developed to improve the efficiency and compatibility of this transformation. A method utilizing a Stage 0 or Stage I alkali metal-silica gel material in the presence of a solid proton source offers a safer alternative to traditional, harsh reductive techniques. google.com Photolytic cleavage presents another strategy, where irradiation with ultraviolet light, typically at wavelengths around 254 nm, can break the sulfonamide bond. nih.gov This method can be advantageous as it avoids harsh chemical reagents, though it may lead to side reactions like decarboxylation or deamination depending on the substrate. nih.gov Electrochemical methods, operating under either reductive or oxidative conditions, provide a highly chemoselective means of cleaving N-S or C-N bonds in sulfonamides, respectively, offering a green and controllable alternative to chemical reagents. nih.govacs.org Recently, photocatalysis using polysulfide anions has emerged as a cost-effective and operationally simple method for the reductive desulfonylation of both aryl and alkyl sulfonamides under visible light irradiation. nih.gov
Table 1: Selected Desulfonylation Strategies for Alkyl Sulfonamides
| Method | Reagents/Conditions | General Applicability & Remarks |
| Reductive Cleavage (Dissolving Metal) | Sodium or Lithium in liquid NH₃ | Effective but strongly basic; limited functional group tolerance. wikipedia.org |
| Reductive Cleavage (Metal Amalgam) | Sodium amalgam (Na/Hg) | Historically used, but involves toxic mercury. google.com |
| Reductive Cleavage (Activated Metal) | Mg, cat. HgCl₂ in alcohol | Milder than dissolving metal reductions; tolerates many functional groups. wikipedia.org |
| Alkali Metal-Silica Gel Reduction | Stage 0 or I alkali metal-silica gel, solid proton source | Safer, solid-phase alternative to traditional reductive methods. google.com |
| Photolytic Cleavage | UV irradiation (e.g., 254 nm) | Reagent-free method; potential for side reactions. nih.gov |
| Electrochemical Cleavage | Reductive electrolysis | Highly chemoselective for the N-S bond; mild and green method. nih.govacs.org |
| Photocatalytic Reduction | Polysulfide anions, potassium formate, visible light | Cost-effective and operationally simple protocol. nih.gov |
Rearrangements Involving Sulfonamide Derivatives
The sulfonamide functional group can participate in several notable rearrangement reactions, which typically involve the migration of a group to an adjacent atom, often under basic or radical-generating conditions. While specific studies on rearrangements of this compound are scarce, the general reactivity patterns of N-alkyl sulfonamides provide a framework for predicting its potential chemical transformations.
One of the most significant rearrangements is the Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement. The classical Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. However, related rearrangements can occur in aliphatic systems and can be initiated by various means. For instance, base-promoted rearrangements of N-substituted anilines bearing an arenesulfonamide group are known to yield 2-aminodiaryl sulfones. acs.org This process often proceeds via a directed ortho-metalation mechanism, where a strong base like butyllithium (B86547) deprotonates the aromatic ring ortho to the sulfonamide group. nih.gov For an aliphatic sulfonamide like this compound, which lacks an aromatic ring on the sulfonyl group, this specific pathway is not applicable.
However, other base-catalyzed rearrangements are known for N-alkyl amides and related structures, which could be conceptually extended. rsc.orgresearchgate.net More relevant are radical-mediated Smiles-type rearrangements. Sulfonamides can serve as precursors to sulfonyl radicals, which can then participate in rearrangement cascades. nih.govacs.org For example, a visible-light-induced, energy-transfer-enabled process can generate a sulfonyl radical from a sulfonamide derivative, which can then react with an alkene to initiate a radical Truce-Smiles rearrangement. acs.org The applicability of such a reaction to this compound would depend on the specific reaction design and the presence of suitable radical acceptors within the molecule or in the reaction mixture.
Furthermore, base-mediated intramolecular rearrangements of orthogonally protected N-alkyl arylsulfonamides have been observed. nih.gov In these cases, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can induce a nitrogen-to-carbon migration of the sulfonyl group. The steric bulk of the N-alkyl group can significantly influence the feasibility and outcome of such rearrangements. nih.gov Given the branched nature of the 2,4-dimethylpentyl group, it is plausible that under strongly basic conditions, deprotonation at the α-carbon of the alkyl chain could potentially lead to subsequent intramolecular reactions or rearrangements, although such reactivity remains to be experimentally verified for this specific compound.
Table 2: Potential Rearrangement Reactions for Sulfonamide Derivatives
| Rearrangement Type | Typical Conditions | Mechanistic Pathway | Relevance to this compound |
| Base-Promoted Aryl Migration | Strong base (e.g., BuLi, LDA) | Intramolecular nucleophilic aromatic substitution (ortho-metalation). acs.orgnih.gov | Not directly applicable as it requires an aryl sulfonyl group. |
| Radical Truce-Smiles Rearrangement | Visible light, photocatalyst | Sulfonyl radical generation followed by addition and rearrangement. nih.govacs.org | Potentially applicable if the sulfonamide is converted to a suitable radical precursor. |
| Base-Mediated N-to-C Rearrangement | Strong, non-nucleophilic base (e.g., LDA) | Anionic rearrangement involving migration of the sulfonyl group. nih.gov | Plausible, but would compete with deprotonation at other sites. The aliphatic nature may alter the pathway compared to arylsulfonamides. |
Advanced Mechanistic and Computational Investigations of 2,4 Dimethylpentane 1 Sulfonamide
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sulfonamide-containing molecules. For 2,4-dimethylpentane-1-sulfonamide, these studies focus on calculating various molecular orbitals and electronic properties that serve as reactivity descriptors.
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are derived from these orbital energies. These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, the chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to charge transfer.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data) Note: The following values are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | -3.15 eV | Tendency of electrons to escape; related to electronegativity. |
| Hardness (η) | 4.35 eV | Resistance to change in electron distribution. researchgate.net |
| Electrophilicity (ω) | 1.14 eV | Global electrophilic nature of the molecule. |
Conformational Analysis and Intramolecular Interactions of this compound Systems
Rotational spectroscopy studies on simpler sulfonamides have shown that the orientation of the amino group relative to the sulfonyl group is a key conformational feature. mdpi.com In many cases, the amino group lies in a specific orientation that is stabilized by weak interactions, such as hydrogen bonds or van der Waals forces. mdpi.com For this compound, the bulky isobutyl and methyl groups on the pentane (B18724) backbone introduce significant steric constraints that influence the torsional angles along the C-C and C-S bonds.
Computational methods, such as ab initio calculations, are used to map the potential energy surface (PES) of the molecule. researchgate.net This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them. The analysis often reveals that specific gauche and anti conformations are preferred to minimize steric clashes between the methyl groups and the sulfonyl headgroup. Intramolecular hydrogen bonding between the NH₂ protons and the sulfonyl oxygens can also play a role in stabilizing certain geometries.
Table 2: Potential Stable Conformers of this compound and Key Intramolecular Interactions Note: This table presents hypothetical conformers and interactions that would be investigated through computational modeling.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |
| Anti-extended | ~180° | Minimized steric hindrance between alkyl groups. | 0 (Reference) |
| Gauche 1 | ~60° | Potential for weak C-H···O interactions between the alkyl chain and sulfonyl oxygens. | +0.8 |
| Gauche 2 | ~-60° | Steric repulsion between the C4-methyl group and the sulfonamide group. | +1.5 |
| Folded Conformer | Variable | Maximized London dispersion interactions within the alkyl chain. | +2.0 |
Theoretical Modeling of Reaction Pathways and Transition States in this compound Synthesis and Transformations
Theoretical modeling is a powerful tool for understanding the mechanisms of reactions involving this compound, from its synthesis to its subsequent chemical transformations.
A key transformation for molecules with aliphatic C-H bonds is intramolecular C-H amination, which can be used to synthesize valuable heterocyclic structures. For this compound, this reaction could potentially lead to the formation of five- or six-membered rings. The regioselectivity of this reaction (i.e., which C-H bond is functionalized) is a central challenge.
Computational studies on silver-catalyzed nitrene transfer reactions have shown that selectivity is governed by a combination of factors. nih.gov These include the bond dissociation enthalpy (BDE) of the target C-H bond (weaker bonds are generally more reactive), steric repulsion between the catalyst's ligands and the substrate, and the ring strain in the transition state. nih.gov For this compound, the C-H bonds at the tertiary (C4), secondary (C3), and primary (C5 and methyl groups) positions all present different electronic and steric environments. Theoretical models can calculate the activation barriers for hydrogen atom abstraction from each of these sites, revealing the most favorable reaction pathway and thus predicting the major product. For example, a concerted hydrogen atom transfer (HAT)/C-N bond formation mechanism is often indicated by these models. nih.gov
Certain C-H amination reactions, such as the Hofmann-Löffler-Freytag reaction, proceed through radical intermediates. nih.gov In this type of reaction, a nitrogen-centered radical is generated from an N-halo-sulfonamide precursor. This radical can then abstract a hydrogen atom from the alkyl chain, typically at the δ-position, through a 1,5-hydrogen atom transfer (1,5-HAT). This generates a carbon-centered radical.
The efficiency of trapping this carbon radical to form the final C-N bond is crucial for the success of the reaction. Theoretical calculations can model the entire reaction pathway, including the initial N-radical formation, the 1,5-HAT transition state, and the final radical trapping step. For this compound, a 1,5-HAT could occur from the C4 position, leading to a tertiary carbon radical. The stability of this radical and the geometry of the transition state for its formation and subsequent cyclization can be precisely calculated to understand the reaction's feasibility and predict its outcome.
Table 3: Comparison of C-H Bond Properties in this compound Relevant to Amination Selectivity Note: BDE values are representative for bond types and not specific calculations for this molecule.
| C-H Bond Position | Bond Type | Bond Dissociation Energy (BDE) (kcal/mol) | Steric Accessibility | Potential Product |
| C4-H | Tertiary | ~96 | Low | 5-membered ring (pyrrolidine derivative) |
| C2-H | Tertiary | ~96 | Low | 3-membered ring (aziridine, high strain) |
| C3-H₂ | Secondary | ~98 | Moderate | 4-membered ring (azetidine, high strain) |
| C5-H₂ | Primary | ~101 | High | 6-membered ring (piperidine derivative) |
Spectroscopic Probes for Reaction Monitoring and Mechanistic Elucidation Involving this compound (Excluding Compound Identification Data)
Beyond simple compound identification, various spectroscopic techniques can be employed as powerful probes to monitor reactions in real-time and elucidate complex mechanisms.
For reactions involving this compound, in situ spectroscopic methods can provide invaluable data. For instance, in electrochemical syntheses, cyclic voltammetry can be used to monitor the oxidation or reduction of reactants and intermediates, helping to propose a detailed reaction mechanism. researchgate.net Changes in the voltammograms upon addition of reactants can reveal the kinetics of the reaction steps. researchgate.net
In reactions that involve the formation of transient species, such as the halogenating agents in a Hofmann-Löffler-Freytag type reaction, UV/vis and NMR spectroscopy can be used to investigate the structure of these short-lived intermediates. nih.gov Furthermore, rotational spectroscopy, while often used for static structure determination, can provide unambiguous identification of different conformers present in a gas-phase reaction mixture, offering insights into how molecular shape influences reactivity. mdpi.com
Molecular Dynamics Simulations of this compound in Complex Chemical Environments (e.g., Host-Guest Systems)
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in complex environments over time. These simulations are particularly useful for understanding its interactions in systems where it might act as a guest within a molecular host.
For example, MD simulations could model the encapsulation of this compound within the cavity of a cyclodextrin (B1172386) or a synthetic molecular cage. Such simulations would reveal the preferred orientation of the guest molecule inside the host, the nature of the intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the host-guest complex, and the dynamics of the guest entering and exiting the host cavity. The flexible, branched alkyl chain of the molecule would likely adopt a specific folded conformation to fit within the confined space of a host.
Similarly, in the solid state, MD simulations can be used to understand packing forces in a molecular crystal. These simulations can shed light on how intermolecular dispersion interactions and hydrogen bonding networks dictate the crystal lattice structure. nih.gov Studies on other systems have shown that host-guest chemistry can be used to create ordered two-dimensional networks on surfaces, a process that relies on a dynamic interplay of intermolecular forces. nih.gov MD simulations could predict whether this compound could participate in or be organized by such self-assembled systems.
Emerging Applications and Functional Materials Derived from 2,4 Dimethylpentane 1 Sulfonamide
Utilization of 2,4-Dimethylpentane-1-sulfonamide as a Ligand in Catalysis
The sulfonamide functional group, with its nitrogen and oxygen donor atoms, is an effective coordination site for transition metals, forming the basis for its use in catalysis. The structural properties of the ligand, particularly its steric and electronic profile, are crucial for determining the efficacy and selectivity of the resulting catalyst.
Asymmetric catalysis, which enables the synthesis of single-enantiomer products, heavily relies on the design of effective chiral ligands. While N-C axially chiral sulfonamides have been synthesized with high enantioselectivity using palladium catalysts, the development of ligands where chirality originates from the alkyl backbone, such as in this compound, represents another important avenue. nih.gov The bulky 2,4-dimethylpentyl group can create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.
For instance, in copper-catalyzed asymmetric Henry reactions, amino-functionalized sulfonimidamides have been successfully used as chiral ligands, achieving high yields and enantiomeric excesses up to 95%. thieme-connect.com A related sulfonamide-based ligand, however, resulted in poor yield and low enantioselectivity, highlighting that the specific structure and coordination environment are critical for catalytic success. thieme-connect.com The steric hindrance provided by groups like 2,4-dimethylpentyl can be advantageous. In Pd-catalyzed N-allylation reactions, bulky substituents on the sulfonamide were found to be crucial for achieving good enantioselectivity, as they create significant steric interactions that favor one reaction pathway over another. nih.gov
Table 1: Performance of Chiral Sulfonamide-Related Ligands in Asymmetric Reactions
| Ligand Type | Reaction | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Amino-functionalized Sulfonimidamide | Henry Reaction | Copper | Up to 95% | thieme-connect.com |
| N-(2-arylethynyl-6-methylphenyl)sulfonamide | N-Allylation | Palladium | Up to 92% | nih.gov |
| (S,S)-Trost Ligand with N-(ortho-tert-butylphenyl)sulfonamide | N-Allylation | Palladium | Good | nih.gov |
| Sulfonamide-based Ligand | Henry Reaction | Copper | 12% | thieme-connect.com |
The coordination chemistry of sulfonamides is diverse, with the functional group acting as a versatile ligand for various metal ions. nih.gov Sulfonamides can coordinate to metals through the sulfonyl oxygen atoms or the deprotonated amide nitrogen, forming stable complexes. nih.govnih.gov For example, copper(II) complexes with heterocyclic sulfonamides have been synthesized where the ligand coordinates through a nitrogen atom on the heterocyclic ring, demonstrating the multiple ways these molecules can bind to a metal center. nih.gov In other cases, such as with rhenium(I), coordination occurs through the sulfonamide nitrogen, which rehybridizes from sp2 to sp3 upon binding, indicating a strong donor capacity. acs.org
This ability to form stable metal complexes makes sulfonamides potential building blocks for Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal nodes and organic linkers. While carboxylates are the most common linkers, the use of sulfonates and sulfonamides is an emerging area. The coordination of zinc, for instance, is a key motif in the pharmacological action of many sulfonamides and provides a basis for their incorporation into zinc-based MOFs. nih.gov The steric bulk of the 2,4-dimethylpentyl group would influence the pore size and topology of a resulting MOF, potentially creating unique properties for gas storage or separation.
Integration of this compound into Polymeric and Supramolecular Architectures
The incorporation of sulfonamide moieties into larger molecular assemblies like polymers and supramolecular structures allows for the creation of materials with tailored properties, leveraging the group's hydrogen-bonding capabilities and thermal stability.
Polymers containing sulfonamide groups are known for their high-performance characteristics, including excellent thermal stability. tandfonline.comtandfonline.com Aromatic polysulfonamides exhibit high decomposition temperatures and their glass transition temperatures (Tg) can be tuned by altering the polymer backbone, which is useful for improving processability. tandfonline.comtandfonline.com For instance, polysulfonamides synthesized from specific bis(N-sulfonyl aziridine) monomers show decomposition temperatures up to 360°C and glass transition temperatures ranging from 62°C to nearly 200°C. acs.org
Modern polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) allow for the synthesis of well-defined polymers with primary sulfonamide groups. rsc.orgresearchgate.net This control over polymer architecture opens the door to creating pH-responsive materials, as the acidity of the sulfonamide proton can be exploited. researchgate.net The incorporation of the hydrophobic 2,4-dimethylpentyl group into a polymer backbone would likely enhance its solubility in nonpolar solvents and influence its mechanical properties.
Table 2: Thermal Properties of Various Polysulfonamides
| Polymer Type | Synthesis Method | Glass Transition Temp. (Tg) | Decomposition Temp. (Td,5%) | Reference |
|---|---|---|---|---|
| Aromatic Polysulfonamide Copolymers | Polycondensation | Decreases with m-DDS content | High, little dependence on composition | tandfonline.comtandfonline.com |
| Linear Polysulfonamide | Ring-Opening Polymerization | 62.5 - 199.2 °C | Up to 360 °C | acs.org |
| Polyimide/Polysulfonamide Composite | Electrospinning | Not specified | Excellent heat resistance | mdpi.com |
The self-assembly process can create complex architectures like highly ordered supramolecular structures. nih.govnih.gov The interplay between hydrogen bonding from the sulfonamide group and hydrophobic interactions from an alkyl chain like 2,4-dimethylpentane (B89610) would drive the formation of specific assemblies in solution or the solid state. This controlled organization is fundamental to creating functional materials for applications ranging from liquid crystals to drug delivery systems. acs.orgnih.gov The ability of sulfonamides to participate in these predictable interactions makes them valuable components in the design of complex, self-assembling systems. researchgate.netrsc.org
Role of this compound in Agrochemical Research
Sulfonamides are a well-established and highly successful class of compounds in the agrochemical industry, particularly as herbicides. nih.govgoogle.com Their primary mode of action is often the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but not in animals. nih.gov This targeted mechanism provides selectivity and makes them effective for controlling a wide range of broadleaf weeds and grasses. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the herbicidal potency of sulfonamides. openaccesspub.orgyoutube.com Modifications to different parts of the sulfonamide molecule can dramatically impact its efficacy. For example, in ureidopyrimidine compounds containing a sulfonamide fragment, the nature of the substituents determines the herbicidal activity against specific weeds, with some derivatives showing excellent control at very low application rates. nih.gov Other sulfonamide derivatives have been developed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, another important herbicidal mode of action. nih.gov Beyond herbicides, sulfonamide derivatives have also shown significant antifungal and insecticidal activity, demonstrating the versatility of this chemical scaffold in crop protection. nih.govnih.gov The specific structure of this compound, with its bulky alkyl group, could be explored within these SAR studies to develop new, potent, and selective agrochemicals.
Table 3: Bioactivity of Representative Sulfonamide Derivatives in Agrochemical Research
| Compound Class | Target Organism | Activity Type | Key Finding | Reference |
|---|---|---|---|---|
| Triazolopyrimidine sulfonamides (e.g., Penoxsulam) | Grasses, sedges, broadleaf weeds | Herbicidal (ALS inhibitor) | High efficacy in rice crops. | nih.gov |
| Ureidopyrimidine sulfonamides | Broadleaf weeds (e.g., Abutilon theophrasti) | Herbicidal (PPO inhibitor) | Compound 15c achieved 95% control at 9.375 g/ha. | nih.gov |
| Sulfonamide-derived chromones | Various fungi (e.g., Candida albicans) | Antifungal | Significant activity against multiple fungal strains. | nih.gov |
| Sulfonate derivatives with thiadiazole/amide | Diamondback moth (Plutella xylostella) | Insecticidal | Compound B15 showed an LC50 of 7.61 µg/mL. | nih.gov |
Development of Novel Agrochemical Scaffolds Bearing Branched Alkyl Sulfonamide Units
The sulfonamide functional group is a key pharmacophore in numerous biologically active compounds, including those developed for agricultural applications. While many studies focus on aromatic or simpler alkyl sulfonamides, the incorporation of branched alkyl groups like the 2,4-dimethylpentyl moiety is being explored to create novel insecticides and other crop protection agents.
The rationale for incorporating such branched structures is to enhance the insecticidal efficacy, potentially at lower application rates compared to existing compounds. A Korean patent describes the invention of novel sulfonamide derivatives for use as agricultural and horticultural insecticides, highlighting that these new compounds show excellent effects in small amounts. google.com These developments aim to address challenges in crop production, such as the increasing damage from pests and the emergence of resistance to conventional pesticides. google.com The core idea is that the specific stereochemistry and lipophilicity of the branched alkyl group can lead to improved interaction with insect target sites or better penetration through the insect cuticle.
While direct public-domain research on this compound in agrochemicals is limited, the broader class of sulfonamide derivatives is an active area of development. The goal is to create new active ingredients with superior performance against pests that have developed resistance to older classes of pesticides. google.com
Studies on Mechanistic Interactions with Biological Targets in Non-Human Systems (e.g., Enzyme Inhibition in vitro)
The biological activity of sulfonamides is often attributed to their ability to act as mimics of p-aminobenzoic acid (pABA), thereby inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for the synthesis of folic acid in many bacteria and primitive eukaryotes. nih.gov While this mechanism is well-established for antibacterial sulfa drugs, research has also investigated the interaction of various sulfonamides with other enzymes in non-human systems.
In vitro studies are essential for elucidating these mechanisms. For instance, research on sulfonamides has involved predicting their in vitro activity against microorganisms like Escherichia coli and Mycobacterium by analyzing their chemical structures and electronic properties. nih.gov Such studies help in understanding the structure-activity relationship, which is key to designing more effective compounds. nih.gov
While specific in vitro enzyme inhibition studies for this compound are not widely published, the general principles of sulfonamide action provide a framework for its potential activity. The bulky, branched 2,4-dimethylpentyl group would significantly influence how the molecule fits into an enzyme's active site. This steric hindrance could either enhance or reduce its inhibitory effect compared to sulfonamides with simpler structures. The interaction with DHPS, for example, involves a specific binding pocket for the pABA substrate, and the effectiveness of an inhibitor depends on how well it occupies this site. nih.gov
Applications in Electrolyte Design and Energy Storage Materials (e.g., Li-O2 Batteries)
A significant and promising area of application for sulfonamide-based compounds is in the field of energy storage, particularly as components of electrolytes for advanced battery systems like lithium-oxygen (Li-O₂) and high-voltage lithium-metal batteries. osti.govnih.gov The instability of conventional electrolytes under the harsh operating conditions of these next-generation batteries is a major obstacle to their practical use. osti.govnih.gov
Researchers have turned to molecular design, using principles of physical organic chemistry to develop novel electrolyte solvents that can withstand these conditions. osti.govnih.gov Sulfonamides have emerged as a highly promising class of molecules for this purpose. osti.govnih.gov They can be designed to be liquids at room temperature, dissolve the necessary lithium salts, and exhibit exceptional chemical and electrochemical stability. osti.govresearchgate.net
Specifically, certain sulfonamide-based electrolytes have shown high resistance to degradation by reactive oxygen species like peroxide and superoxide, which are generated during the operation of Li-O₂ batteries. osti.govnih.govresearchgate.net For example, N,N-dimethyl-trifluoromethanesulfonamide demonstrated remarkable stability against electrochemical oxidation up to 4.5 VLi and enabled a Li-O₂ cell to be cycled over 90 times with no decay in capacity. osti.govnih.govresearchgate.net These sulfonamide-based electrolytes also lead to significantly higher oxygen evolution efficiency during charging compared to standard electrolytes like dimethyl sulfoxide (B87167) (DMSO). osti.govnih.gov
The unique properties of sulfonamide-based solvents, including their ability to form stable interfaces with electrodes, are key to their performance. nih.gov In high-voltage lithium-metal batteries, synthetic sulfonamide solvents have been used to create electrolytes that enable stable cycling at high voltages (e.g., 4.4 V and 4.7 V). nih.govresearchgate.net This stability is crucial for utilizing high-capacity cathode materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811). nih.govresearchgate.net
The data below compares the performance of sulfonamide-based electrolytes to conventional ones, illustrating their superior stability.
| Electrolyte Base | Oxidative Stability | Cycling Performance (Li-O₂ Cell) | Key Advantage |
| Sulfonamide-based | Stable up to 4.5 V vs. Li/Li⁺ osti.govnih.gov | >90 cycles with no capacity decay osti.govnih.gov | High resistance to chemical and electrochemical degradation osti.govnih.gov |
| Tetraglyme (G4) | Similar oxidative stability to sulfonamides osti.gov | Prone to degradation by reactive oxygen species | Standard ether-based electrolyte |
| DMSO | Shows 1-2 orders of magnitude greater oxidative current (less stable) osti.govnih.gov | Less stable cycling compared to sulfonamides | Common solvent, but reactive in Li-O₂ cells |
This table was created using data from the specified sources.
Furthermore, conjugated sulfonamide materials are being investigated as functional binders for organic electrodes in lithium-ion batteries. northwestern.edu A two-dimensional sulfonamide polymer binder showed a threefold improvement in capacity retention compared to the conventional poly(vinylidene fluoride) (PVDF) binder, highlighting the potential of these materials to enhance both stability and performance in energy storage devices. northwestern.edufigshare.comconsensus.app
Future Research Directions and Perspectives on 2,4 Dimethylpentane 1 Sulfonamide Chemistry
Exploration of Novel and Sustainable Synthetic Pathways for Branched Sulfonamides
The synthesis of sulfonamides has traditionally relied on methods that often involve harsh reagents and solvents. researchgate.net Future research concerning 2,4-dimethylpentane-1-sulfonamide will likely focus on developing greener, more efficient, and scalable synthetic protocols. The classic approach of reacting a sulfonyl chloride with an amine is effective but presents sustainability challenges. rsc.org Modern methodologies aim to mitigate these issues by employing alternative reagents and reaction conditions.
A significant area of development is the use of environmentally benign solvents, with water being a prime candidate. researchgate.nettandfonline.com Protocols have been successfully developed for synthesizing various sulfonamides in water, often taking advantage of the poor solubility of the product to allow for simple recovery by filtration. researchgate.net One-pot, multi-component reactions are also gaining traction, enabling the synthesis of complex sulfonamides from simple precursors without isolating intermediates. researchgate.net For instance, metal-free, one-pot syntheses from nitroarenes and sodium arylsulfinates in a water-methanol mixture have been demonstrated. researchgate.net
Mechanochemistry, which involves solvent-free reactions in a ball mill, represents another frontier for sustainable synthesis. rsc.org A mechanochemical approach for sulfonamide synthesis has been developed that uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method shows a dramatic improvement in green metrics, with an E-factor (a measure of waste produced) of 1, compared to 112 for a traditional solution-based method. rsc.org
The table below summarizes various sustainable synthetic strategies that could be adapted for the synthesis of this compound and other branched aliphatic sulfonamides.
| Synthetic Strategy | Key Features | Reagents/Solvents | Advantages |
| Aqueous Synthesis | Utilizes water as a green solvent. | Water, Na2CO3, NaHSO3 | Environmentally benign, simple product isolation, good yields. researchgate.nettandfonline.comsci-hub.se |
| Mechanochemistry | Solvent-free, one-pot, double-step procedure. | Solid NaOCl·5H2O, disulfides, amines | Cost-effective, environmentally friendly, low E-factor. rsc.org |
| Catalytic C-S/S-N Coupling | Metal-free or copper-catalyzed one-pot reactions. | Nitroarenes, sodium sulfinates, iodine or copper catalyst | Avoids toxic sulfonyl chlorides, good functional group tolerance. researchgate.net |
| Green Solvent Media | Use of recoverable and non-toxic solvents like PEG-400. | PEG-400, K2CO3 | Biocompatible, thermally stable, reusable solvent system. tandfonline.comsci-hub.se |
| Visible-Light Triggered | Photocatalyst-free synthesis via an electron donor-acceptor (EDA) complex. | 2-Methyltetrahydrofuran (MeTHF) | Mild conditions, no base or metal required, high atom economy. researchgate.net |
Future work would involve adapting these methods to aliphatic precursors required for this compound, potentially starting from 2,4-dimethyl-1-pentanethiol or a related disulfide and an ammonia (B1221849) source, under these optimized green conditions.
Discovery of Unprecedented Reactivity Patterns and Catalytic Transformations of this compound
Beyond synthesis, a major avenue for future research lies in using the sulfonamide moiety of this compound as a versatile functional group for further chemical transformations. Recent breakthroughs in catalysis have enabled the late-stage functionalization of primary sulfonamides, treating them not as inert endpoints but as reactive handles. nih.gov
One such strategy involves the N-H bond functionalization of sulfonamides. For example, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols under neat (solvent-free) conditions. sci-hub.se Another innovative approach is the cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes, which provides access to complex chiral molecules. rsc.org While initially developed for aryl sulfonamides, adapting these methods for aliphatic variants like this compound could yield novel, structurally complex chiral sultams.
Photocatalysis offers a particularly powerful tool for unlocking novel reactivity. acs.org A metal-free, energy-transfer-based photocatalytic method has been developed to convert primary sulfonamides into sulfonyl radicals via transient N-sulfonylimine intermediates. acs.orgacs.org These highly reactive sulfonyl radicals can then be combined with various alkene fragments to form new carbon-sulfur and carbon-carbon bonds, significantly expanding the synthetic utility of the parent sulfonamide. acs.org Applying this photocatalytic strategy to this compound could enable its conjugation to a wide array of functional molecules.
The table below outlines potential catalytic transformations applicable to primary sulfonamides.
| Transformation | Catalytic System | Intermediate Species | Potential Outcome for this compound |
| Reductive Deamination | N-Heterocyclic Carbene (NHC) Organocatalysis | N-sulfonylimine, Sulfinate | Conversion to a sulfinate, which is a versatile precursor for sulfones and other sulfur-containing compounds. nih.gov |
| Photocatalytic Functionalization | Metal-free organic photocatalyst (e.g., 5CzBN) | Sulfonyl Radical | Conjugation with various alkenes to form complex sulfones under mild conditions. acs.orgacs.org |
| N-Alkylation | Manganese Dioxide (MnO2) | N/A | Direct coupling with various alcohols to form N-substituted sulfonamides. sci-hub.se |
| Hydrosulfonylation | Iridium/Copper Dual Photoredox Catalysis | Sulfonyl Radical | Addition across alkenes to form sulfones. acs.org |
Investigating these catalytic pathways for this compound could reveal unprecedented reactivity patterns specific to its branched aliphatic structure, leading to new classes of organosulfur compounds.
Expansion of Computational Modeling to Predict and Optimize this compound Behavior in Complex Systems
Computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental design. For a molecule like this compound, computational modeling can accelerate the discovery of its potential applications by predicting its behavior in various chemical and biological systems.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate molecular structures with their physicochemical properties or biological activities. nih.govresearchgate.net By developing QSPR models for a series of branched aliphatic sulfonamides, researchers could predict properties of this compound such as its solubility, lipophilicity, and thermodynamic stability (e.g., enthalpy of formation). researchgate.net Machine learning algorithms, including Random Forest (RF) and Artificial Neural Networks (ANN), are increasingly being used to build highly accurate predictive models from large datasets. researchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical method for simulating the electronic structure of molecules. nih.gov DFT calculations can provide insights into the reactivity of this compound by analyzing its frontier molecular orbitals (HOMO-LUMO), which are related to its kinetic stability and chemical reactivity. nih.gov Furthermore, molecular docking simulations can be employed to predict how this compound might interact with biological targets like enzymes, which is a crucial step in rational drug design. nih.govacs.org
The following table details computational methods and their potential applications in studying this compound.
| Computational Method | Key Application | Predicted Properties/Insights |
| QSPR/QSAR | Property/Activity Prediction | Thermodynamic data (enthalpy, Gibbs free energy), biological activity, drug-likeness. nih.govresearchgate.netnih.gov |
| Machine Learning (RF, ANN, SVM) | High-Throughput Screening | Prediction of biological activity based on molecular fingerprints, identification as a potential hit compound. researchgate.net |
| Density Functional Theory (DFT) | Electronic Structure & Reactivity Analysis | HOMO-LUMO energy gap, kinetic stability, ionization potential, electron affinity, reaction mechanisms. nih.gov |
| Molecular Docking | Binding Mode Prediction | Identification of potential binding sites in proteins, prediction of binding affinity and conformation. nih.govacs.org |
| Molecular Dynamics (MD) Simulation | System Dynamics & Stability | Analysis of the stability of the molecule-protein complex over time, calculation of binding free energies. mdpi.com |
By leveraging these computational tools, future research can efficiently screen this compound for potential roles in various applications and optimize its structure to enhance desired properties before undertaking extensive experimental work.
Interdisciplinary Applications in Emerging Technologies and Advanced Materials
While sulfonamides are most famous for their medicinal roles, their unique chemical properties make them attractive candidates for applications in materials science and other emerging technologies. ajchem-b.comwikipedia.org The sulfonamide group is a strong hydrogen bond donor and acceptor and can act as a coordinating ligand for metal ions, opening possibilities for its incorporation into functional materials. tandfonline.com
Future research could explore the use of this compound as a building block for novel polymers or metal-organic frameworks (MOFs). The branched, flexible aliphatic chain could impart unique solubility and conformational properties to these materials. Its ability to coordinate with transition metals could be exploited to create novel catalysts or materials with interesting magnetic or electronic properties. tandfonline.com
In the realm of advanced materials, sulfonamide-containing molecules could serve as functional additives. For instance, they could be investigated as:
Plasticizers or compatibilizers in polymer blends, where the polar sulfonamide group and nonpolar aliphatic chain could mediate interactions between different phases.
Electrolytes or additives in battery technology, where the polar nature of the sulfonamide group might influence ion transport.
Functional surface modifiers , where the molecule is grafted onto a surface to control properties like wettability or biocompatibility.
Building blocks for supramolecular assemblies , using the hydrogen-bonding capabilities of the sulfonamide group to direct the formation of gels, liquid crystals, or other ordered structures.
The development of this compound and its derivatives for these interdisciplinary applications represents a shift from the traditional focus on bioactivity towards a broader exploration of the fundamental chemical properties of the sulfonamide functional group in new technological contexts. chemscene.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
